2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole
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Overview
Description
The compound 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities, including antimicrobial properties. The presence of substituents like bromobenzyl and chloro groups may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. In the case of related compounds, such as the 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, the process involves condensing substituted imidazolyl-enones with hydroxylamine hydrochloride in the presence of sodium hydroxide in methanol . This method could potentially be adapted for the synthesis of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole by altering the substituents used in the reaction.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial in determining their chemical and biological properties. Techniques such as Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry are commonly used for structural characterization . These methods provide detailed information about the functional groups, molecular framework, and electronic environment of the compound, which are essential for understanding its reactivity and interactions.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the imidazole ring and the substituents attached to it. The molecular electrostatic potential (MEP) can be studied to determine these reactive sites and predict the compound's behavior in chemical reactions . The presence of electron-withdrawing groups like chloro and electron-donating groups like hydroxymethyl can influence the compound's electrophilic and nucleophilic properties, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, photoluminescence (PL), and thermal stability, are influenced by their molecular structure. Techniques like UV-Vis spectroscopy, PL spectra, cyclic voltammetry (CV), and thermogravimetric analysis (TGA) are used to study these properties . These analyses help in understanding the compound's behavior under different conditions and its potential applications in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Environmental Applications
The occurrence, fate, and behavior of parabens, including those with bromobenzyl groups, in aquatic environments have been extensively reviewed. These compounds, due to their widespread use in consumer products, have been detected in water bodies, raising concerns about their environmental impact and the need for monitoring and remediation strategies (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications
In the pharmacological field, the therapeutic potential and pharmacokinetics of compounds similar to 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole have been reviewed. For instance, DuP 753, a closely related imidazole derivative, exhibits significant pharmacological effects, particularly as a selective and competitive antagonist of angiotensin II receptors, suggesting potential applications in the treatment of hypertension and related cardiovascular conditions (Wong et al., 1991).
Material Science Applications
The study of brominated flame retardants, including compounds with bromobenzyl groups, has highlighted their occurrence in various matrices and raised concerns regarding their environmental and health impacts. This research emphasizes the need for safer alternatives and the development of new materials with reduced ecological footprints (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
Future Directions
properties
CAS RN |
151012-31-6 |
---|---|
Product Name |
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole |
Molecular Formula |
C₁₅H₁₈BrClN₂O |
Molecular Weight |
357.67 g/mol |
IUPAC Name |
[3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazol-4-yl]methanol |
InChI |
InChI=1S/C15H18BrClN2O/c1-2-3-4-14-18-15(17)13(10-20)19(14)9-11-5-7-12(16)8-6-11/h5-8,20H,2-4,9-10H2,1H3 |
InChI Key |
LOSZLEJFCKVKOK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl |
Other CAS RN |
151012-31-6 |
Pictograms |
Irritant |
synonyms |
1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; |
Origin of Product |
United States |
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